

# "physicochemical properties of 5-bromo-1H-pyrrole-2-carboxamide"

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## Compound of Interest

Compound Name: 5-bromo-1H-pyrrole-2-carboxamide

Cat. No.: B101853

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An In-Depth Technical Guide to the Physicochemical Properties of **5-bromo-1H-pyrrole-2-carboxamide**

## Introduction

**5-bromo-1H-pyrrole-2-carboxamide** is a heterocyclic organic compound featuring a pyrrole core, a functional group with significant prevalence in medicinal chemistry and natural products.<sup>[1]</sup> The pyrrole ring system is a key structural motif in a variety of therapeutically active agents, including those with antibacterial, antifungal, and antitumor properties.<sup>[1]</sup> Specifically, the pyrrole-2-carboxamide scaffold has been identified as a crucial pharmacophore in the development of novel inhibitors targeting bacterial enzymes like DNA gyrase and Mycobacterial Membrane Protein Large 3 (MmpL3), making it a compound of high interest in the fight against drug-resistant pathogens.<sup>[2][3]</sup>

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of **5-bromo-1H-pyrrole-2-carboxamide**. A thorough understanding of these characteristics—including solubility, pKa, and spectroscopic behavior—is fundamental for its synthesis, purification, formulation, and the rational design of new molecular entities. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters.

## Core Molecular and Physical Properties

The foundational identity of a compound dictates its behavior in both chemical and biological systems. The key identifiers and physical properties for **5-bromo-1H-pyrrole-2-carboxamide** are summarized below.

Property	Value	Source
IUPAC Name	5-bromo-1H-pyrrole-2-carboxamide	PubChemLite[4]
CAS Number	17543-94-1	Sunway Pharm Ltd[5]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	Sunway Pharm Ltd[5]
Molecular Weight	189.01 g/mol	Sunway Pharm Ltd[5]
Canonical SMILES	<chem>C1=C(NC(=C1)Br)C(=O)N</chem>	PubChemLite[4]
Physical Form	Solid	Ambeed, Inc.
Melting Point	Data not readily available	Sunway Pharm Ltd[5]
Boiling Point	Data not readily available	Sunway Pharm Ltd[5]

While specific melting and boiling points are not widely reported in public databases, they are critical indicators of purity and thermal stability. The melting point is expected to be relatively high due to the potential for intermolecular hydrogen bonding via the amide and pyrrole N-H groups. The compound would likely decompose at higher temperatures before boiling under atmospheric pressure.

## Solubility Profile: A Key to Bioavailability and Formulation

Solubility is a critical determinant of a compound's behavior, influencing everything from reaction work-up procedures to its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The structure of **5-bromo-1H-pyrrole-2-carboxamide**, containing both hydrogen bond donors (-NH) and acceptors (C=O), suggests a degree of polarity.

However, the brominated pyrrole ring contributes significant hydrophobic character. Therefore, its solubility is expected to be poor in water but higher in polar organic solvents.

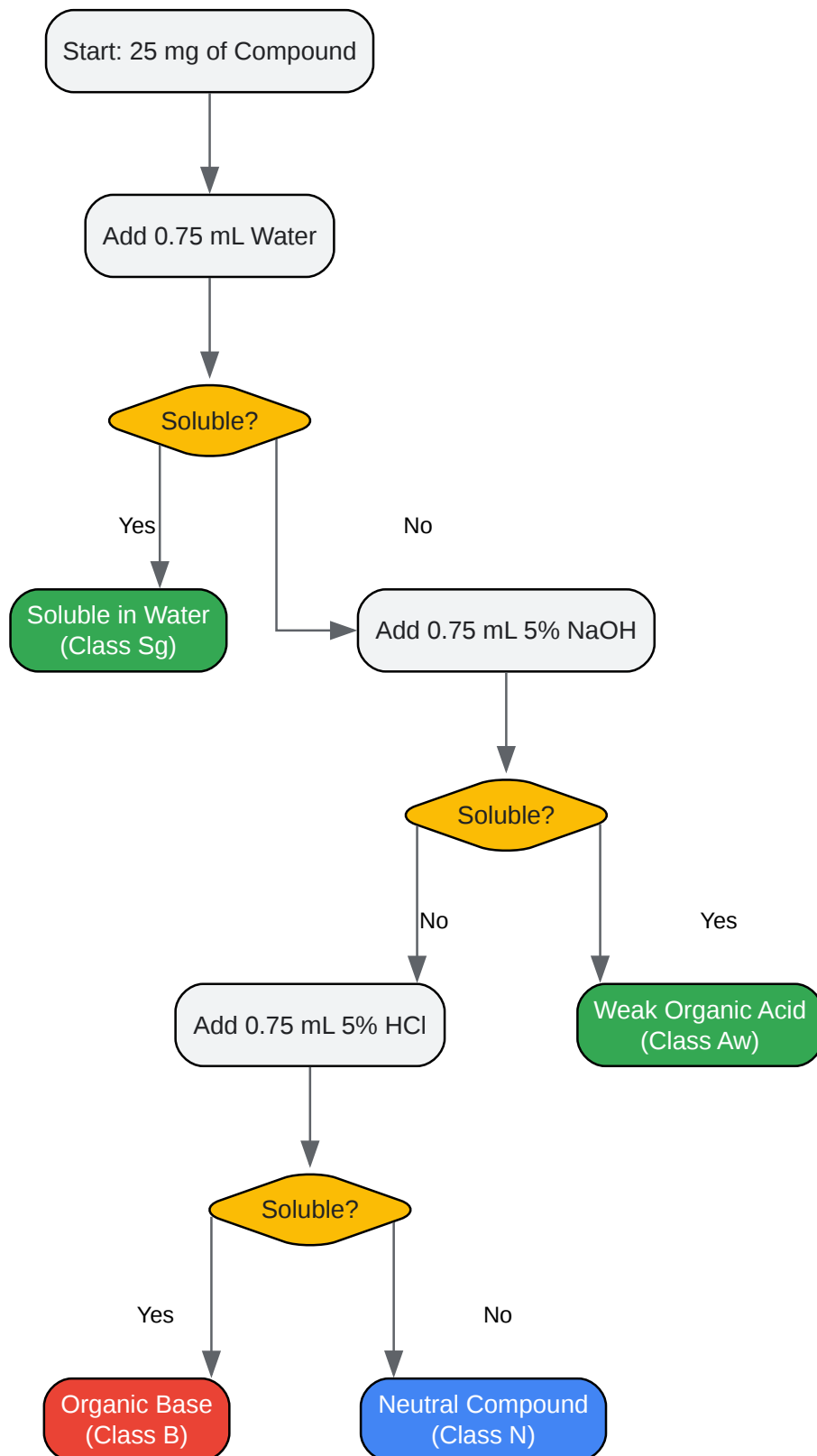
A systematic qualitative solubility assessment is the first step in characterizing a new compound. The workflow involves testing the compound's solubility in a sequence of solvents to classify it based on its functional groups.[\[6\]](#)[\[7\]](#)

## Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic approach to classifying the compound based on its solubility in water, acidic, and basic solutions.[\[6\]](#)[\[8\]](#)[\[9\]](#)

- **Preparation:** Add approximately 25 mg of **5-bromo-1H-pyrrole-2-carboxamide** to a small test tube.
- **Water Solubility:** Add 0.75 mL of deionized water in portions, vortexing vigorously after each addition.[\[8\]](#) Observe for complete dissolution. If soluble, test the solution's pH with litmus paper to determine if it's a water-soluble acid or base.[\[6\]](#)
- **5% NaOH Test:** If insoluble in water, add 0.75 mL of 5% aqueous NaOH. Vigorous shaking is required. Solubility in this strong base indicates the presence of a significantly acidic proton, likely the pyrrole N-H.[\[8\]](#)
- **5% NaHCO<sub>3</sub> Test:** If the compound dissolves in 5% NaOH, perform a separate test with 0.75 mL of 5% aqueous NaHCO<sub>3</sub>. This is a weaker base. If the compound dissolves, it indicates a relatively strong acid (like a carboxylic acid). If it does not, it indicates a weak acid (like a phenol or, in this case, a pyrrole N-H).[\[8\]](#)
- **5% HCl Test:** If insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl.[\[8\]](#) Solubility indicates the presence of a basic functional group, such as an amine, that can be protonated. The amide oxygen in the title compound is a very weak base and is unlikely to lead to significant solubility in dilute acid.
- **Organic Solvent Test:** Test solubility in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) by adding the solvent dropwise to a small amount of the compound until dissolution is observed.[\[10\]](#)

## Visualization: Solubility Classification Workflow



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Caption: Workflow for the systematic classification of an organic compound based on its solubility.

## Acid-Base Properties (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This property is paramount in drug development as it directly impacts solubility, membrane permeability, and the potential for ionic interactions with a biological target. **5-bromo-1H-pyrrole-2-carboxamide** has two primary sites of interest: the pyrrole N-H proton, which is weakly acidic, and the amide group, which is generally considered neutral but can be protonated under strongly acidic conditions.

Determining the pKa experimentally is crucial as computational predictions can be unreliable for complex heterocyclic systems. Spectrophotometry is a robust method for pKa determination, provided the molecule contains a chromophore and its protonated and deprotonated forms have distinct UV-Vis absorption spectra.[\[11\]](#)[\[12\]](#)

## Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

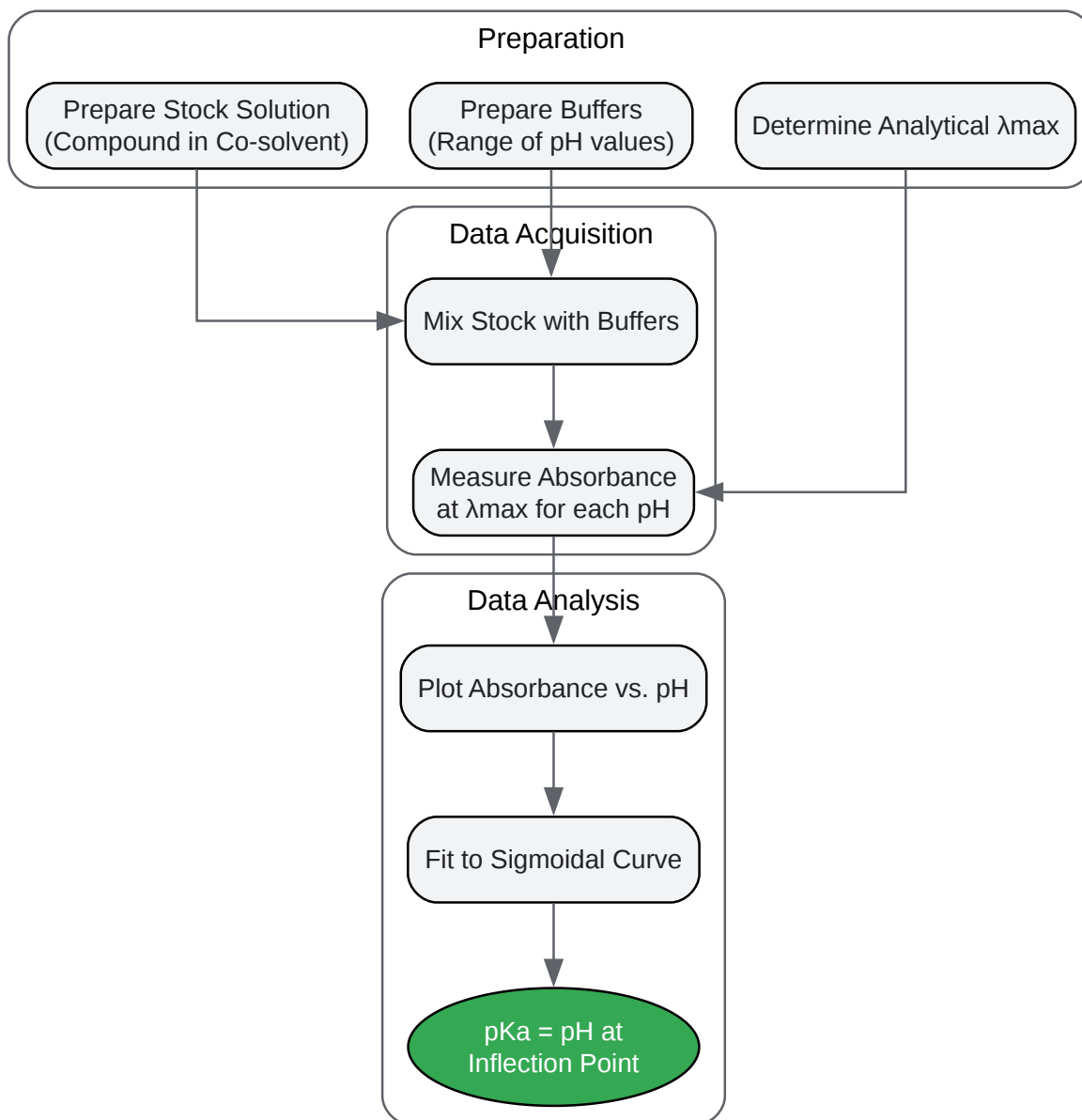
This method relies on measuring the absorbance of the compound in a series of buffer solutions with precisely known pH values.[\[13\]](#) A plot of absorbance versus pH generates a sigmoidal curve, where the inflection point corresponds to the pKa.[\[11\]](#)

- **Instrument Setup:** Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.
- **Wavelength Selection:** Prepare a dilute solution of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 12) buffer. Scan the UV-Vis spectrum for each to identify the wavelength of maximum absorbance difference ( $\lambda_{\text{max}}$ ) between the ionized and non-ionized forms.
- **Buffer Preparation:** Prepare a series of buffer solutions covering a pH range of at least 2 units above and below the estimated pKa (e.g., from pH 7 to 11 for the pyrrole N-H).
- **Sample Preparation:** Prepare a stock solution of **5-bromo-1H-pyrrole-2-carboxamide** in a suitable co-solvent (e.g., methanol or DMSO) to ensure solubility. Create a series of samples

by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.

- Data Acquisition: Measure the absorbance of each sample at the predetermined  $\lambda_{\text{max}}$ .
- Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve is the experimental pKa.[\[11\]](#)

## Visualization: pKa Determination Workflow



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Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

## Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical research. A combination of spectroscopic and chromatographic techniques provides a comprehensive fingerprint of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (likely doublets) corresponding to the two protons on the pyrrole ring. A broad singlet for the pyrrole N-H proton and two broad singlets for the non-equivalent amide ( $-\text{NH}_2$ ) protons are also anticipated. The chemical shifts of these N-H protons can vary significantly with solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands include:

- $\sim 3400\text{-}3200\text{ cm}^{-1}$ : N-H stretching vibrations from both the pyrrole and amide groups.
- $\sim 1680\text{-}1650\text{ cm}^{-1}$ : A strong C=O (Amide I) stretching band.
- $\sim 1640\text{-}1550\text{ cm}^{-1}$ : N-H bending (Amide II) band.

## Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecular formula. For **5-bromo-1H-pyrrole-2-carboxamide**, the most characteristic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two major isotopes of bromine,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , have nearly equal natural abundance, resulting in two peaks of almost equal intensity ( $\text{M}^+$  and  $\text{M}+2$ ) separated by 2 m/z units.

## Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry-standard method for determining the purity of small molecule drug candidates.<sup>[14][15]</sup> It separates compounds based on their hydrophobicity, using a non-polar



stationary phase and a polar mobile phase.[16]

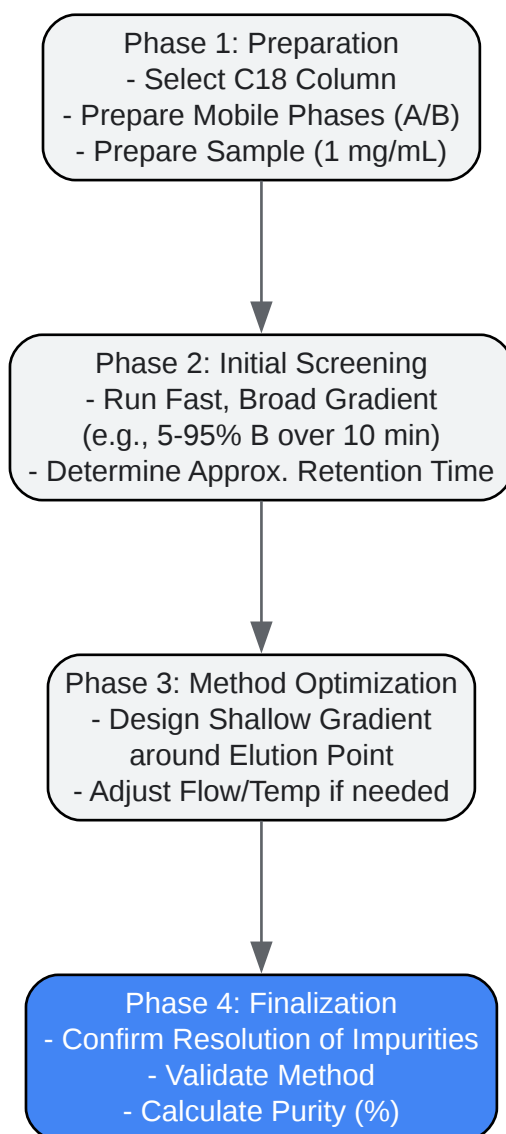
## Experimental Protocol: RP-HPLC Purity Method Development

This protocol provides a systematic workflow for developing a robust purity analysis method.  
[14]

- Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size), which is a versatile choice for a wide range of small molecules.[17]
- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water. The acidic modifier ensures sharp peaks by protonating any residual silanols on the stationary phase and suppressing ionization of the analyte.
  - Mobile Phase B: 0.1% TFA or FA in acetonitrile.
- Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~0.1 mg/mL.
- Initial Gradient Screening: Run a fast, broad gradient to determine the approximate retention time of the compound.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector set at 254 nm or a wavelength determined from a UV-Vis scan.
  - Gradient: 5% B to 95% B over 10 minutes.
- Method Optimization: Based on the screening run, develop a focused gradient around the elution time of the main peak to achieve better separation of any impurities. For example, if the peak elutes at 40% B, a new gradient might run from 30% B to 50% B over 20 minutes.

- Analysis: Inject the sample and integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## Visualization: HPLC Method Development Workflow



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Caption: A systematic workflow for developing an RP-HPLC purity method.

## Conclusion

**5-bromo-1H-pyrrole-2-carboxamide** is a molecule of significant interest due to its foundational role in the development of novel therapeutic agents. This guide has detailed its

core physicochemical properties, which are indispensable for its effective use in a research and development setting. By understanding its molecular characteristics, solubility profile, acid-base behavior, and analytical fingerprint, scientists can better predict its behavior, optimize its synthesis and purification, and rationally design next-generation compounds for critical therapeutic targets. The provided protocols offer a validated framework for the experimental determination of these properties, ensuring scientific integrity and reproducibility in the laboratory.

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